5-(aminomethyl)-N-methylfuran-2-carboxamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis of Amino Acid Methyl Esters

This compound can be utilized in the synthesis of amino acid methyl esters, which are crucial intermediates in organic synthesis. They find applications in peptide synthesis, medicinal chemistry, as chiral sources, and in polymer materials . The process involves the reaction of amino acids with methanol in the presence of trimethylchlorosilane, under mild conditions, yielding good to excellent results.

Catalyst in Organic Reactions

Due to its structure, 5-(aminomethyl)-N-methylfuran-2-carboxamide hydrochloride could act as a catalyst in various organic reactions. This application is based on the reactivity of similar compounds in catalyzing reactions, which include the formation of heterocyclic compounds and facilitating esterification processes .

Ligand for Protein and Enzyme Studies

The compound’s potential to act as a ligand for proteins and enzymes could be explored. This would involve studying the binding interactions with proteins, which could provide insights into enzyme mechanisms and protein structures .

Safety and Hazards

5-(aminomethyl)-N-methylfuran-2-carboxamide hydrochloride may cause skin irritation, serious eye irritation, and respiratory irritation. It is advised to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

作用機序

Target of Action

Similar compounds such as aminolevulinic acid (ala) are known to be involved in the porphyrin synthesis pathway, which leads to heme in mammals .

Mode of Action

Compounds like ala are used in photodynamic detection and surgery of cancer . They are precursors of photosensitizers and are predicted to be able to penetrate tumor cell membranes .

Biochemical Pathways

Ala, a similar compound, is the first compound in the porphyrin synthesis pathway . This pathway leads to the production of heme in mammals and chlorophyll in plants .

Result of Action

Ala and its derivatives can be used to visualize bladder cancer by fluorescence imaging . They are also being studied for photodynamic therapy (PDT) in a number of types of cancer .

Action Environment

Ala, a similar compound, is an endogenous substance that is non-toxic to humans and animals and is easily degraded in the environment without residues .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(aminomethyl)-N-methylfuran-2-carboxamide hydrochloride involves the reaction of furfurylamine with N-methylmaleimide followed by hydrolysis and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "Furfurylamine", "N-methylmaleimide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Furfurylamine is reacted with N-methylmaleimide in the presence of a suitable solvent and a catalyst to form the intermediate product.", "Step 2: The intermediate product is then hydrolyzed using a strong acid to form the carboxylic acid derivative.", "Step 3: The carboxylic acid derivative is then reacted with hydrochloric acid to form the final product, 5-(aminomethyl)-N-methylfuran-2-carboxamide hydrochloride." ] } | |

CAS番号 |

1269053-73-7 |

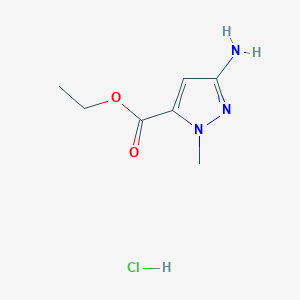

製品名 |

5-(aminomethyl)-N-methylfuran-2-carboxamide hydrochloride |

分子式 |

C7H11ClN2O2 |

分子量 |

190.6 |

純度 |

0 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。